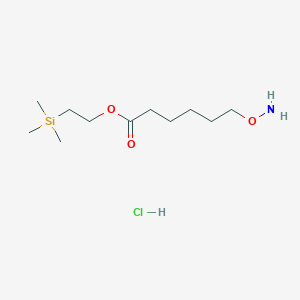
2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate–hydrogen chloride (1/1) is a compound that combines a trimethylsilyl group with an aminooxy functional group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Trimethylsilyl)ethyl-6-(Aminooxy)hexanoat-Hydrochlorid (1/1) beinhaltet typischerweise die Reaktion von 2-(Trimethylsilyl)ethanol mit 6-(Aminooxy)hexansäure in Gegenwart eines Kupplungsmittels. Die Reaktion wird in der Regel unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse der Aminooxygruppe zu verhindern. Das Produkt wird anschließend mit Chlorwasserstoff behandelt, um das Hydrochloridsalz zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig durch Techniken wie Umkristallisation oder Chromatographie gereinigt.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(Trimethylsilyl)ethyl-6-(Aminooxy)hexanoat-Hydrochlorid (1/1) kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Aminooxygruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Amine zu bilden.
Substitution: Die Trimethylsilylgruppe kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene oder metallorganische Verbindungen können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Nitroso- oder Nitroderivate.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Reagenz.
Wissenschaftliche Forschungsanwendungen
2-(Trimethylsilyl)ethyl-6-(Aminooxy)hexanoat-Hydrochlorid (1/1) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Schutzgruppe für empfindliche funktionelle Gruppen verwendet.
Biologie: Wird zur Modifikation von Biomolekülen und zur Untersuchung von Enzymmechanismen eingesetzt.
Medizin: Wird auf sein Potenzial für die Arzneimittelentwicklung und als Therapeutikum untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 2-(Trimethylsilyl)ethyl-6-(Aminooxy)hexanoat-Hydrochlorid (1/1) beinhaltet die Wechselwirkung seiner funktionellen Gruppen mit verschiedenen molekularen Zielstrukturen. Die Aminooxygruppe kann stabile Oxinverbindungen mit Carbonylverbindungen bilden, was sie nützlich für Biokonjugations- und Markierungsstudien macht. Die Trimethylsilylgruppe bietet sterischen Schutz und kann unter milden Bedingungen selektiv entfernt werden, was eine kontrollierte Freisetzung der aktiven Aminooxygruppe ermöglicht.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(Trimethylsilyl)ethanol: Ein Vorläufer bei der Synthese von 2-(Trimethylsilyl)ethyl-6-(Aminooxy)hexanoat-Hydrochlorid (1/1).
6-(Aminooxy)hexansäure: Ein weiterer Vorläufer, der bei der Synthese verwendet wird.
2-(Trimethylsilyl)ethoxymethylchlorid: Wird als Schutzgruppe für Amine, Alkohole und Carboxylgruppen verwendet.
Einzigartigkeit
2-(Trimethylsilyl)ethyl-6-(Aminooxy)hexanoat-Hydrochlorid (1/1) ist aufgrund seiner Kombination aus einer Trimethylsilylgruppe und einer Aminooxygruppe einzigartig, die sowohl sterischen Schutz als auch Reaktivität gegenüber Carbonylverbindungen bietet. Diese duale Funktionalität macht es zu einer vielseitigen Verbindung in verschiedenen synthetischen und Forschungsanwendungen.
Eigenschaften
CAS-Nummer |
184537-63-1 |
|---|---|
Molekularformel |
C11H26ClNO3Si |
Molekulargewicht |
283.87 g/mol |
IUPAC-Name |
2-trimethylsilylethyl 6-aminooxyhexanoate;hydrochloride |
InChI |
InChI=1S/C11H25NO3Si.ClH/c1-16(2,3)10-9-14-11(13)7-5-4-6-8-15-12;/h4-10,12H2,1-3H3;1H |
InChI-Schlüssel |
LFKVBBIGGFYKRT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOC(=O)CCCCCON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Oxan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12555385.png)
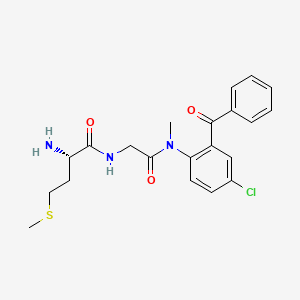
![Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl-](/img/structure/B12555390.png)
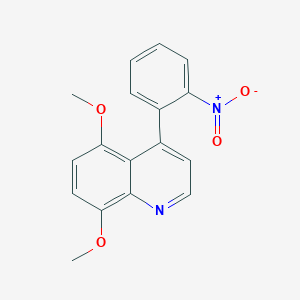
![2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]-](/img/structure/B12555400.png)
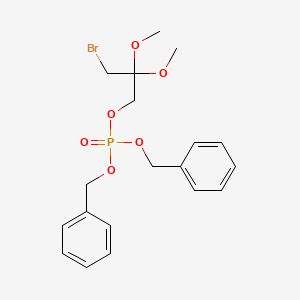
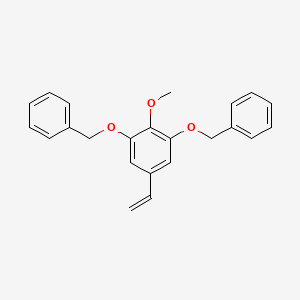

![3-[(Methanesulfonyl)methyl]-1H-indol-1-ol](/img/structure/B12555415.png)
![4,4'-[(Heptamethyltrisiloxanyl)methylene]dianiline](/img/structure/B12555421.png)
![4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate](/img/structure/B12555449.png)
![N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B12555455.png)
